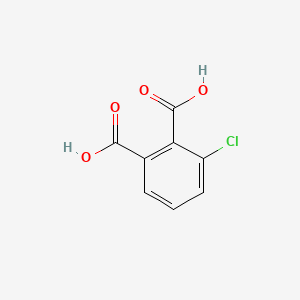

3-Chlorophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFXSOCDAQACQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911698 | |

| Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27563-65-1, 110471-69-7 | |

| Record name | 3-Chlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxylic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorophthalic Acid (CAS: 27563-65-1) for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 3-Chlorophthalic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver in-depth, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind its properties and applications.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 27563-65-1, is an aromatic dicarboxylic acid.[1][2][3] Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom at the 3-position. This substitution pattern imparts specific reactivity and properties that are leveraged in various synthetic applications.[3]

The compound typically appears as a white to off-white or light yellow crystalline solid.[3] It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and acetone.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27563-65-1 | [1][2][3] |

| Molecular Formula | C₈H₅ClO₄ | [1][2] |

| Molecular Weight | 200.58 g/mol | [1][2] |

| Melting Point | 207-210 °C | [4] |

| Boiling Point | 387.7 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 188.3 ± 23.7 °C | [1] |

| Refractive Index | 1.630 | [1][4] |

| Appearance | White to light yellow solid | [3] |

Spectroscopic Profile: A Fingerprint for Identification

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. While comprehensive spectral data can be found in specialized databases, a summary of expected characteristics is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing carboxylic acid and chlorine substituents.

-

¹³C NMR : The carbon NMR spectrum will display characteristic peaks for the carboxyl carbons and the aromatic carbons, with the carbon attached to the chlorine atom showing a specific chemical shift.[5] Public databases like PubChem provide access to computed and experimental NMR data.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will be dominated by a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[5]

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups, providing further structural confirmation.[5][6]

Synthesis and Manufacturing Landscape

The primary route to this compound is through the hydrolysis of its corresponding anhydride, 3-Chlorophthalic anhydride (CAS: 117-21-5).[7] The anhydride itself is a crucial industrial intermediate.

Diagram 1: Synthesis Pathway from Phthalic Anhydride

Caption: General synthesis workflow for this compound.

The synthesis of 3-Chlorophthalic anhydride often involves the direct chlorination of phthalic anhydride.[8][9] This reaction can produce a mixture of isomers and more highly chlorinated products, necessitating careful control of reaction conditions and purification steps, such as fractional distillation, to isolate the desired 3-chloro isomer.[8] Alternative, though more complex, synthetic routes include the oxidation of 3-chloro-o-xylene or the replacement of a nitro group in 3-nitrophthalic anhydride with chlorine.[8]

Experimental Protocol: Hydrolysis of 3-Chlorophthalic Anhydride to this compound

This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known quantity of 3-Chlorophthalic anhydride.

-

Hydrolysis : Add a sufficient amount of distilled water to the flask. The molar ratio of water to the anhydride should be in large excess to ensure complete hydrolysis.

-

Heating : Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the dissolution of the solid anhydride. The hydrolysis of the anhydride to the dicarboxylic acid typically proceeds readily in hot water.

-

Cooling and Crystallization : Once the reaction is complete (indicated by a clear solution or no further dissolution of the starting material), remove the heat source and allow the solution to cool slowly to room temperature, and then further in an ice bath to promote crystallization of the this compound.

-

Isolation : Collect the crystalline product by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Drying : Dry the purified this compound in a vacuum oven at a moderate temperature to remove residual water.

-

Characterization : Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by its two carboxylic acid groups and the chlorinated aromatic ring. The carboxylic acid moieties can undergo esterification, amidation, and conversion to acid chlorides, making it a versatile building block for introducing the phthalic acid scaffold into larger molecules.[3]

While specific drug examples directly citing this compound are not widely publicized in readily available literature, its isomer, 4-Chlorophthalic acid, is known to be a crucial intermediate in the synthesis of various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[10] By analogy, this compound serves as a valuable precursor in the synthesis of complex molecules where the specific substitution pattern is required for biological activity or to modulate physicochemical properties. The presence of the chlorine atom can influence the electronic properties of the molecule and provide a site for further functionalization.

Derivatives of related chlorinated aromatic acids have shown a range of biological activities, including antibacterial and antifungal properties.[11] The synthesis of novel heterocyclic compounds, a common motif in many active pharmaceutical ingredients, can be facilitated by using this compound as a starting material.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Diagram 2: Recommended Handling Workflow

Caption: Safe handling protocol for this compound.

-

Hazard Statements : Based on available data for the compound and its anhydride, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Precautionary Statements :

-

First Aid :

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

In case of skin contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[12]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]

-

-

Storage : Store in a dry, well-ventilated place with the container tightly closed.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of polymers, dyes, and agrochemicals, and significant potential in pharmaceutical development.[3] Its specific substitution pattern offers unique opportunities for the design and synthesis of novel molecules with desired biological activities. A thorough understanding of its physicochemical properties, spectroscopic characteristics, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.

- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96254, this compound.

- Wikipedia. (2021, April 18). 3-Chlorophthalic anhydride.

- Newman, M. S., & Scheurer, P. G. (1997). Preparation of 3-chlorophthalic anhydride. U.S. Patent No. 5,683,553. Washington, DC: U.S.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Mortier, J. T. (1980). Preparation of 3-chlorophthalic anhydride.

- Kuboyama, T., & Suzuki, S. (1984). Process for the preparation of 3-chlorophthalide. U.S. Patent No. 4,446,327. Washington, DC: U.S.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 27563-65-1.

- AKSci. (2026, January 4). 27563-65-1 this compound.

- CymitQuimica. (n.d.). CAS 27563-65-1: this compound.

- ZCPC. (2025, May 26). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing.

- SpectraBase. (n.d.). 3-Chloro-phthalic anhydride [FTIR].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67014, 3-Chlorophthalic anhydride.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from HSC Chemistry - Science Ready website.

- ResearchGate. (n.d.). The 1 H-and 13 C-NMR data of compound 3.

- ChemicalBook. (n.d.). 4-Chlorophthalic anhydride(118-45-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). This compound(27563-65-1) 1H NMR spectrum.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. (1980). Mass spectral fragmentation of phthalic acid esters.

- ChemicalBook. (2025, October 13). 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5.

- ZCPC. (n.d.). Understanding the Synthesis of Chlorophthalic Anhydride: Key Intermediate Insights.

- CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations.

- PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Organic Syntheses. (n.d.). homophthalic acid and anhydride.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubMed. (n.d.). Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (n.d.). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments.

Sources

- 1. 27563-65-1|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 27563-65-1 this compound AKSci V2333 [aksci.com]

- 5. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 8. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 9. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 10. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 11. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.bldpharm.com [file.bldpharm.com]

Introduction: Unveiling the Potential of a Versatile Benzene Derivative

An In-Depth Technical Guide to 3-Chlorophthalic Acid: Properties, Synthesis, and Applications for the Modern Researcher

This compound is an aromatic dicarboxylic acid whose strategic placement of a chlorine atom and two carboxylic acid groups on a benzene ring imparts a unique profile of reactivity and utility.[1] For researchers in medicinal chemistry, agrochemical synthesis, and materials science, this compound serves as a pivotal building block. Its ability to undergo a variety of chemical transformations, including esterification and nucleophilic substitution, makes it a valuable intermediate for constructing more complex molecular architectures.[1] This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and safe handling, providing the in-depth knowledge required for its effective application in a research and development setting.

Part 1: Core Molecular and Physical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section details the key identifiers and physicochemical data for this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. This compound is systematically known as 3-chloro-1,2-benzenedicarboxylic acid.[1]

Diagram 1: Chemical Structure of this compound

Primary transformations of this compound.

Challenges and Strategies in Synthesis

The preparation of isomerically pure this compound is notoriously challenging. [2]The direct chlorination of phthalic anhydride, while seemingly straightforward, typically yields a mixture of 3-chloro and 4-chloro isomers. [2]These isomers have very similar physical properties, making their separation by distillation or fractional crystallization extremely difficult and inefficient on an industrial scale. [2] Several strategies have been developed to circumvent this issue:

-

Oxidation of 3-chloro-o-xylene: This method provides a direct route to the desired isomer, but requires the prior separation of 3- and 4-chloro-o-xylene, which also have close boiling points. [2]2. Displacement of a Nitro Group: Synthesis from 3-nitrophthalic anhydride by replacing the nitro group with chlorine is another pathway. However, this multi-step process often suffers from poor overall yields. [2]3. Controlled Chlorination: A patented process describes the direct chlorination of phthalic anhydride where the reaction conversion is carefully controlled to not exceed 50%. [3]At this limited conversion, the formation of more highly chlorinated byproducts is minimized, and the resulting mixture of monochloro derivatives can be more readily managed. [3] Diagram 3: Workflow for Controlled Chlorination Synthesis

A simplified process flow for synthesizing 3-chlorophthalic anhydride via controlled chlorination.

Part 3: Applications in Research and Development

Due to its reactivity, this compound and its anhydride are valuable intermediates in several fields, particularly for the synthesis of high-value organic molecules.

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a scaffold for producing active pharmaceutical ingredients (APIs) and pesticides. [1][4]While many specific examples in the literature highlight the 4-chloro isomer,[5][6][7] the fundamental reactivity of the 3-chloro isomer makes it an equally viable, albeit perhaps less common, precursor for building heterocyclic compounds and other complex molecules with potential biological activity.

-

Dye and Pigment Production: The aromatic structure is a chromophore that can be incorporated into larger dye molecules. [1]* Polymer Science: 3-Chlorophthalic anhydride can be used as a monomer in the production of high-performance polymers like polyimides, where the chlorine atom can modify properties such as flame retardancy and solubility. [4]

Part 4: Analytical Characterization

Confirming the identity and purity of this compound is essential before its use in any application. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for determining the purity of a this compound sample.

Objective: To separate this compound from potential impurities, including its 4-chloro isomer and unreacted starting materials.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution 1:10 with the same solvent to a final concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Causality: The acid suppresses the ionization of the carboxylic acid groups, ensuring they are in their neutral form (-COOH). This prevents peak tailing and provides consistent retention on the nonpolar C18 stationary phase.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Causality: This wavelength is near the absorbance maximum for the chlorinated benzene ring system, providing high sensitivity for the analyte.

-

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Identity can be confirmed by comparing the retention time with that of a certified reference standard.

-

Self-Validation: The system suitability should be verified by multiple injections of a standard to ensure consistent retention times and peak areas (typically <2% RSD). The inclusion of a blank injection (solvent only) confirms the absence of system contamination.

Part 5: Safety and Handling

Proper handling of this compound and its anhydride is crucial to ensure laboratory safety. The anhydride, in particular, is classified as an irritant. [8][9][10]

-

Personal Protective Equipment (PPE): Always wear chemical safety glasses, appropriate protective gloves, and a lab coat to prevent skin and eye contact. [8][11]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [8]* Incompatibilities: Avoid contact with strong bases and strong oxidizing agents. [8][11]* Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. During a fire, irritating and toxic gases such as carbon oxides and hydrogen chloride may be generated. [8][11]* Disposal: Dispose of waste in accordance with federal, state, and local regulations. Do not allow the chemical to enter drains or the environment. [8][9]

Conclusion

This compound is a compound with significant, albeit challenging, synthetic potential. Its value as an intermediate is clear, but realizing this value requires a sophisticated understanding of its properties, the nuances of its synthesis to achieve isomeric purity, and its safe handling. For the drug development professional or materials scientist, mastering the chemistry of this building block opens doors to novel molecular designs and applications. This guide provides the foundational, field-proven knowledge to confidently incorporate this compound into advanced research and development programs.

References

- This compound | CAS#:27563-65-1. Chemsrc. [Link]

- This compound ANHYDRIDE Safety D

- This compound | C8H5ClO4 | CID 96254.

- 3-Chlorophthalic anhydride. Wikipedia. [Link]

- Preparation of 3-chlorophthalic anhydride.

- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in W

- This compound ANHYDRIDE Safety D

- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.

- 3-Chlorophthalic anhydride - Physico-chemical Properties. ChemBK. [Link]

- Preparation of 3-chlorophthalic anhydride.

- 4-Chlorophthalic acid - Solubility. Solubility of Things. [Link]

- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.

- The Behavior of 3-Chlorophthalic Anhydride in Friedel-Crafts and Grignard Condensations. Journal of the American Chemical Society. [Link]

- Why 4-Chlorophthalic Acid is Essential for Modern Drug Development. ZCPC. [Link]

- 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. ZCPC. [Link]

- Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development. ZCPC. [Link]

- 11.

Sources

- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 3. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 4. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]

- 6. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 7. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]

- 8. georganics.sk [georganics.sk]

- 9. georganics.sk [georganics.sk]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chlorophthalic Acid: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Chlorophthalic acid, a key aromatic compound utilized in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, from its fundamental structure and molecular weight to its synthesis, reactivity, and safety considerations. The information herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Core Molecular Identity and Structure

This compound, systematically named 3-chloro-1,2-benzenedicarboxylic acid, is an organic compound built upon a phthalic acid framework.[1] Its identity is unequivocally established by its CAS Registry Number: 27563-65-1.[2][3][4]

Molecular Formula and Weight

The molecular formula of this compound is C₈H₅ClO₄ .[5][6][7] This formula dictates its elemental composition and is the foundation for determining its molecular weight.

The molecular weight is a critical parameter in all quantitative chemical work, including reaction stoichiometry and solution preparation. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Oxygen: ~15.999 u), the calculated molecular weight is approximately:

This slight variation in reported values is common and depends on the precision of the atomic weights used in the calculation. For most laboratory applications, either value is acceptable.

Structural Elucidation

The structure of this compound is characterized by a benzene ring substituted with two carboxylic acid (-COOH) groups at adjacent positions (positions 1 and 2) and a chlorine atom (-Cl) at the 3-position.[1] This specific arrangement of functional groups dictates the molecule's chemical properties, including its acidity, reactivity, and solubility.

The presence of the electron-withdrawing chlorine atom and carboxylic acid groups on the aromatic ring influences the electron density distribution, impacting its reactivity in electrophilic and nucleophilic substitution reactions.

Diagram: Molecular Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the spatial arrangement of its atoms and functional groups.

Caption: 2D structure of this compound (C₈H₅ClO₄).

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Key Physicochemical Data

The properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₈H₅ClO₄ | [2][3][5] |

| Molecular Weight | 200.57 g/mol | [2][4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Boiling Point | 387.7 ± 27.0 °C at 760 mmHg | [4] |

| Flash Point | 188.3 ± 23.7 °C | [4] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | [1] |

Note: Some physical properties, such as boiling point and density, are predicted values.

Spectroscopic Characterization

-

¹³C Nuclear Magnetic Resonance (NMR): Expected to show eight distinct signals for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups. The carboxyl carbons would appear significantly downfield.[2]

-

Infrared (IR) Spectroscopy: Would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid groups (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (~1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and chlorine-containing fragments.

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. Its reactivity is primarily governed by its carboxylic acid groups and the chlorinated aromatic ring.

Synthesis Pathway

A common laboratory and industrial synthesis route involves the oxidation of 3-chloro-o-xylene. This reaction leverages the relative stability of the benzene ring and the reactivity of the methyl groups to oxidation.

Diagram: Synthesis of this compound

Caption: Generalized oxidation pathway from 3-chloro-o-xylene.

Key Reactions

The functional groups of this compound allow it to participate in a variety of chemical reactions:

-

Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst.[1]

-

Anhydride Formation: Upon heating, this compound can undergo intramolecular dehydration to form 3-Chlorophthalic anhydride, a related and often-used synthetic intermediate.[8][9]

-

Nucleophilic Substitution: While the chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution, reactions can be forced under harsh conditions or if activated by other ring substituents.[1]

Handling, Safety, and Storage

As with all chlorinated organic compounds, proper handling and storage of this compound are essential to ensure laboratory safety and minimize environmental impact.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6] The compound should be kept at room temperature.[7]

-

Toxicity: Detailed toxicological data is limited. However, it is prudent to treat it as a potential irritant to the eyes, skin, and respiratory system. Avoid ingestion and inhalation.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 200.57 g/mol . Its structure, featuring a chlorinated benzene ring with two adjacent carboxylic acid groups, provides a platform for diverse chemical transformations. This guide has outlined its core structural and physical properties, common synthetic approaches, and key reactivity patterns, offering a foundational understanding for researchers and developers working with this versatile compound. Adherence to proper safety protocols is crucial when handling this and any laboratory chemical.

References

- This compound | C8H5ClO4 | CID 96254.

- This compound | CAS#:27563-65-1. Chemsrc. [Link]

- 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014.

- 3-Chlorophthalic anhydride. ChemBK. [Link]

Sources

- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:27563-65-1 | Chemsrc [chemsrc.com]

- 5. This compound | 27563-65-1 [chemicalbook.com]

- 6. 27563-65-1|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

solubility of 3-Chlorophthalic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chlorophthalic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a critical parameter for its application in pharmaceutical synthesis, materials science, and chemical manufacturing. We will delve into the theoretical underpinnings of its solubility, present available data and analogous comparisons, and provide a robust experimental protocol for its determination.

Introduction: Understanding this compound

This compound (C₈H₅ClO₄) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom.[1] This structure imparts a unique combination of polarity, acidity, and potential for intermolecular interactions, which are the primary determinants of its solubility profile. As a white to off-white crystalline solid, its dissolution behavior is fundamental to reaction kinetics, purification by crystallization, and formulation development.[1]

Key Physicochemical Properties:

-

Molecular Weight: 200.57 g/mol [2]

-

Structure: A benzene ring with two ortho-positioned carboxylic acid (-COOH) groups and a chlorine atom at the 3-position.

-

Polarity: The presence of two highly polar carboxylic acid groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring introduces a nonpolar character, while the electronegative chlorine atom further influences the electron distribution and overall polarity.

The Theory of Dissolution: A Molecular Perspective

The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptualized as two competing sets of intermolecular forces:

-

Solute-Solute Interactions: In the solid state, this compound molecules are held together in a crystal lattice by strong intermolecular forces, including hydrogen bonding between carboxylic acid groups and van der Waals forces. The energy required to overcome these interactions is the lattice energy.

-

Solvent-Solute Interactions: When introduced into a solvent, new interactions form between the solute and solvent molecules. The energy released during this process is the solvation energy.

For dissolution to occur, the energy released upon solvation must be sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

Caption: Fig. 1: Intermolecular forces governing dissolution.

For this compound, its dicarboxylic acid structure allows for strong hydrogen bonding. Therefore, solvents that can effectively disrupt this network and form favorable hydrogen bonds with the solute are expected to be effective.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on its structure and available information for analogous compounds, a qualitative and semi-quantitative profile can be constructed.

Qualitative Observations:

-

Water: Sparingly soluble in water.[1] The solubility of its isomer, 4-chlorophthalic acid, is also limited in water but increases with temperature.[4] A study on this compound showed its solubility in water increases slightly with a rise in temperature, a less pronounced effect compared to its 4-chloro isomer.[5][6]

-

Polar Protic Solvents (e.g., Alcohols): Generally expected to be soluble. Solvents like ethanol and methanol can engage in hydrogen bonding with the carboxylic acid groups, facilitating dissolution.[1][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors. This compound is reported to be soluble in acetone.[1] The related 3-chlorophthalic anhydride shows good solubility in acetone and ethyl acetate.[5][6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The large polarity mismatch between the highly polar carboxylic acid groups and the non-polar solvent results in weak solute-solvent interactions.

Data Summary for this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| This compound | Water | Not Specified | Sparingly Soluble | [1] |

| This compound | Ethanol | Not Specified | Soluble | [1] |

| This compound | Acetone | Not Specified | Soluble | [1] |

| 4-Chlorophthalic Acid | Water | Not Specified | Limited Solubility | [4] |

| 4-Chlorophthalic Acid | Ethanol | Not Specified | More Soluble | [4] |

| 4-Chlorophthalic Acid | Acetone | Not Specified | More Soluble | [4] |

| 4-Chlorophthalic Acid | Ethyl Acetate | Not Specified | More Soluble | [4] |

| Phthalic Acid | Water | 25 | ~0.18 g / 100 mL | [7] |

| Phthalic Acid | Ethanol | Not Specified | High Solubility | [7] |

| Phthalic Acid | Acetone | Not Specified | High Solubility | [7] |

Note: This table aggregates qualitative statements and quantitative data for analogous compounds to provide a predictive overview. For precise applications, experimental determination is essential.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain reliable and reproducible solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[3] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Causality in Protocol Design:

-

Isothermal Conditions: Solubility is highly temperature-dependent.[8] A constant temperature water bath is crucial to ensure the measured solubility corresponds to a specific, defined thermodynamic state.

-

Excess Solute: Using an excess of solid ensures that the solution reaches true saturation, a state of dynamic equilibrium between the dissolved and undissolved solute.

-

Equilibration Time: Sufficient time is required to reach this equilibrium. This is determined empirically by taking measurements at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, it is critical to separate the saturated solution from the excess solid without altering the temperature or composition. Filtration or centrifugation followed by careful decanting are standard methods.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 1-2 grams) into several sealed glass vials. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker water bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation & Sampling:

-

Stop the agitation and allow the vials to rest in the water bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear, supernatant liquid using a pre-warmed (to the bath temperature) syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This prevents both precipitation of the solute due to cooling and the transfer of solid particles.

-

-

Analysis:

-

Accurately weigh a portion of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., vacuum oven at a moderate temperature) until a constant weight of the dry this compound residue is achieved.

-

Alternatively, use a calibrated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound in the saturated solution.

-

-

Calculation:

-

Calculate the solubility, typically expressed in g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (mass of residue / mass of solution sample) * density of solution * 100.

-

Caption: Fig. 2: Workflow for experimental solubility determination.

Conclusion for the Research Professional

The solubility of this compound is a complex function of its molecular structure and the properties of the chosen solvent system. While it exhibits good solubility in polar organic solvents like alcohols and ketones, and poor solubility in non-polar media, precise quantitative data is essential for process optimization and reliable modeling. The provided experimental protocol offers a self-validating framework for researchers to generate high-quality, publication-ready solubility data. This fundamental information is a prerequisite for the successful design of crystallization processes, the control of reaction stoichiometry, and the development of novel formulations in the pharmaceutical and chemical industries.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemsrc. (2025, August 21). This compound | CAS#:27563-65-1.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic A. (2009, February 11). American Chemical Society.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (n.d.). Journal of Chemical & Engineering Data.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (2025, August 10). ResearchGate.

- 4-Chlorophthalic acid. (n.d.). Solubility of Things.

- Phthalic acid. (n.d.). Solubility of Things.

- TAINUO CHEMICAL. (2025, July 11). Understanding Phthalic Anhydride Solubility: Key Factors.

Sources

- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

3-Chlorophthalic acid water solubility temperature dependence

An In-Depth Technical Guide to the Temperature-Dependent Water Solubility of 3-Chlorophthalic Acid

This guide provides a comprehensive analysis of the temperature-dependent water solubility of this compound, designed for researchers, scientists, and professionals in drug development and chemical engineering. We will explore the fundamental physicochemical principles, present quantitative experimental data, and detail a robust methodology for its determination.

Introduction: The Significance of Solubility

This compound (C₈H₅ClO₄) is an aromatic dicarboxylic acid featuring a benzene ring substituted with two adjacent carboxylic acid groups and a chlorine atom.[1][2] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][3] In pharmaceutical development, understanding the aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is critical. Solubility profoundly impacts bioavailability, dissolution rate, and the design of crystallization processes for purification and formulation.[4][5] The dependence of solubility on temperature is a key parameter, as it governs the yield and efficiency of crystallization, a cornerstone of API manufacturing. This guide provides the theoretical and practical framework for understanding and measuring this crucial property for this compound.

Theoretical Framework: Principles of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid phase and the dissolved phase. This process is governed by two key factors: the enthalpy of solution (ΔHsol) and the entropy of solution (ΔSsol).

-

Molecular Interactions: The dissolution of this compound in water involves breaking the solute-solute bonds within the crystal lattice and the solvent-solvent (water-water) hydrogen bonds, followed by the formation of new solute-solvent (acid-water) interactions. The two polar carboxylic acid groups are capable of forming strong hydrogen bonds with water, which promotes solubility.[6] However, the bulky, nonpolar benzene ring and the chlorine substituent are hydrophobic, which counteracts this effect. The overall solubility is a delicate balance of these competing forces.

-

Thermodynamics of Dissolution: The spontaneity of dissolution is determined by the Gibbs free energy change (ΔGsol = ΔHsol - TΔSsol). For most solids dissolving in liquids, the process is endothermic (ΔHsol > 0), meaning it requires energy to break the crystal lattice. The increase in disorder as the solute dissolves results in a positive entropy change (ΔSsol > 0).[7]

-

Effect of Temperature: According to the van't Hoff equation, which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of the process, the effect of temperature on solubility is dictated by the sign of the enthalpy of solution.[8]

-

If dissolution is endothermic (ΔHsol > 0) , increasing the temperature will increase the solubility.

-

If dissolution is exothermic (ΔHsol < 0) , increasing the temperature will decrease the solubility.

-

As we will see from the experimental data, the dissolution of this compound in water is a slightly endothermic process.

Molecular Structure of this compound

The diagram below illustrates the key functional groups of the this compound molecule that dictate its solubility behavior.

Quantitative Solubility Data

Experimental data for the mole fraction solubility of this compound in water have been determined across a range of temperatures.[3][9] The data, measured at atmospheric pressure, clearly demonstrate a slight increase in solubility as temperature rises, confirming the endothermic nature of the dissolution process.

Table 1: Experimental Water Solubility of this compound at Various Temperatures

| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (10³ x) | Solubility (g / 100g H₂O) |

|---|---|---|---|

| 283.15 | 10.00 | 3.19 | 0.356 |

| 288.15 | 15.00 | 3.30 | 0.368 |

| 293.15 | 20.00 | 3.42 | 0.382 |

| 298.15 | 25.00 | 3.55 | 0.396 |

| 303.15 | 30.00 | 3.68 | 0.411 |

| 308.15 | 35.00 | 3.82 | 0.426 |

| 313.15 | 40.00 | 3.97 | 0.443 |

| 318.15 | 45.00 | 4.12 | 0.460 |

| 323.15 | 50.00 | 4.29 | 0.479 |

| 328.15 | 55.00 | 4.46 | 0.498 |

| 333.15 | 60.00 | 4.65 | 0.519 |

Data sourced from J. Chem. Eng. Data 2009, 54, 5, 1492–1495.[3][9] Molar mass of this compound = 200.58 g/mol ; Molar mass of water = 18.015 g/mol . Conversion from mole fraction (x) to g/100g H₂O is approximate.

As the data shows, the solubility of this compound in water is quite low, confirming its classification as "sparingly soluble."[1] However, the positive temperature dependence is clear, though modest. For comparison, the isomer 4-chlorophthalic acid exhibits a much greater increase in water solubility with temperature.[3][9] This highlights how subtle changes in molecular structure can significantly impact physicochemical properties.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure the generation of reliable and reproducible thermodynamic solubility data, a robust experimental method is paramount.[5] The isothermal "shake-flask" or "excess solid" method is a gold standard for determining equilibrium solubility.[10][11] The protocol below is a self-validating system designed for accuracy.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Maintaining a constant and precise temperature is critical, as solubility is the dependent variable. A thermostated water bath or incubator is used to eliminate temperature fluctuations.

-

Equilibrium Achievement: Solubility is an equilibrium property. Insufficient equilibration time is a major source of error. Therefore, samples are agitated for an extended period (e.g., 24-48 hours) to ensure the solution is truly saturated. Preliminary time-course studies are often conducted to determine the minimum time required to reach a plateau in concentration.

-

Excess Solid: The presence of undissolved solid is essential to guarantee that the solution is saturated at equilibrium.[10]

-

Phase Separation: It is crucial to separate the saturated solution (supernatant) from the excess solid without altering the temperature or composition. Centrifugation followed by careful withdrawal of the supernatant is a reliable method. Filtration can also be used, but care must be taken to avoid temperature changes or adsorption of the solute onto the filter membrane.

-

Quantitative Analysis: A sensitive and validated analytical method is required to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for aromatic compounds like this compound due to its specificity and accuracy.[10]

Step-by-Step Protocol

-

Preparation:

-

Prepare a series of vials. To each vial, add an excess amount of crystalline this compound (e.g., 50-100 mg) and a precise volume of deionized water (e.g., 5 mL). The excess ensures a solid phase remains at all experimental temperatures.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or water bath set to the first target temperature (e.g., 283.15 K).

-

Agitate the vials vigorously for a predetermined time (e.g., 24 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

Stop agitation and allow the vials to rest in the temperature bath for several hours (e.g., 2-4 hours) to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

-

Sample Preparation for Analysis:

-

Immediately weigh the withdrawn aliquot.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis (HPLC):

-

Analyze the diluted sample via a validated reverse-phase HPLC method with a UV detector set to an appropriate wavelength for this compound.

-

Determine the concentration of the solute by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

-

Data Calculation:

-

Calculate the solubility in grams per 100g of water or as a mole fraction.

-

-

Repeat for All Temperatures:

-

Repeat steps 2-6 for each desired temperature point (e.g., in 5 K increments from 283.15 K to 333.15 K).

-

Experimental Workflow Diagram

Additional Influencing Factors: The Role of pH

While temperature is a primary variable, the solubility of ionizable compounds like this compound is also highly dependent on the pH of the aqueous solution.[12] As a dicarboxylic acid, it has two pKa values.[13]

-

At low pH (well below the first pKa), the acid exists predominantly in its neutral, un-ionized form (H₂A). The solubility in this state is referred to as the intrinsic solubility.

-

As the pH increases above the first pKa, the acid begins to deprotonate, forming the monoanion (HA⁻), which is significantly more polar and thus more water-soluble.

-

As the pH rises above the second pKa, the dianion (A²⁻) forms, further increasing solubility.

Therefore, solubility measurements must be conducted in a well-defined and controlled pH environment, typically using buffered solutions if the goal is to understand solubility under specific physiological or process conditions.[14] For determining the fundamental solubility of the neutral form, deionized water is used, as presented in the data above.

Conclusion

The water solubility of this compound is limited but exhibits a clear, albeit slight, positive dependence on temperature. This endothermic dissolution behavior is a critical piece of data for the rational design of crystallization and purification processes in the chemical and pharmaceutical industries. The quantitative data presented, combined with the robust isothermal shake-flask methodology, provides researchers with the necessary tools and understanding to accurately measure and apply this fundamental physicochemical property. A comprehensive understanding of both temperature and pH effects is essential for effectively controlling the behavior of this compound in aqueous systems.

References

- ChemAxon. (2022). Compound solubility measurements for early drug discovery.

- Rando, R. F., et al. (2010). Critical Design Features of Phenyl Carboxylate-Containing Polymer Microbicides.

- Zhao, H., et al. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Chemsrc. (n.d.). This compound | CAS#:27563-65-1. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- StackExchange. (2019).

- Bighley, L., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- American Chemical Society. (2009).

- Zhang, C., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Zhao, H., et al. (2009). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of this compound and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.

- ResearchGate. (n.d.).

- Chadha, R., et al. (2018). Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega, 3(11), 15955–15966. [Link]

- ResearchGate. (n.d.). Thermodynamics and dissociation constants of carboxylic acids. [Link]

- Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(15), 3639–3652. [Link]

- Solubility of Things. (n.d.). 4-Chlorophthalic acid. [Link]

- UKEssays. (2020).

- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities.

- Unknown. (n.d.).

- ResearchGate. (2025). Temperature-Dependent Solubility of Cholic Acid and Deoxycholic Acid in Ten Pure Solvents at Temperatures from 283.15 to 333.15 K: Experimental Measurement, Model Correlation, and Thermodynamic Analysis. [Link]

- Wikipedia. (n.d.). Phthalic acid. [Link]

Sources

- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H5ClO4 | CID 96254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rheolution.com [rheolution.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phthalic acid - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of 3-Chlorophthalic Acid from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophthalic acid and its anhydride are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] This technical guide provides an in-depth analysis of the synthesis of this compound, with a primary focus on the direct chlorination of phthalic anhydride. It explores the underlying reaction mechanisms, practical experimental protocols, and critical considerations for achieving optimal yield and purity. The guide also addresses the challenges associated with isomer separation and the formation of polychlorinated byproducts, offering insights into process control and purification strategies.

Introduction: The Significance of this compound

This compound, a halogenated aromatic dicarboxylic acid, serves as a crucial building block in organic synthesis. Its chemical structure, featuring a chlorine atom and two carboxylic acid groups on a benzene ring, imparts unique reactivity that is leveraged in the production of a diverse range of commercial products.[1] The corresponding anhydride, 3-chlorophthalic anhydride, is particularly important as a monomer in the synthesis of polyimides, which are renowned for their exceptional thermal stability and electrical insulating properties.[2]

Historically, the synthesis of 3-chlorophthalic anhydride often involved a multi-step process starting from 3-nitrophthalic anhydride, which itself is produced in modest yields from the nitration of phthalic anhydride.[3][4][5] This traditional route is often complex and economically challenging for industrial-scale production.[4] Consequently, direct chlorination of readily available phthalic anhydride has emerged as a more direct and economically viable pathway.

Synthetic Pathway: Direct Chlorination of Phthalic Anhydride

The most direct route to 3-chlorophthalic anhydride is the electrophilic aromatic substitution of phthalic anhydride with chlorine gas in the presence of a Lewis acid catalyst.

Reaction Mechanism and Isomer Distribution

The chlorination of molten phthalic anhydride using a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[6] The catalyst polarizes the chlorine molecule, generating a more electrophilic chlorine species that attacks the aromatic ring.

However, this reaction is not regioselective and typically yields a mixture of monochlorinated isomers: 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.[3][5] Studies have shown that the formation of 4-chlorophthalic anhydride is slightly favored over the 3-chloro isomer, with a typical ratio of approximately 55:45.[5]

As the reaction progresses and the conversion of phthalic anhydride increases, the formation of dichlorinated and more highly chlorinated byproducts becomes significant.[3][4] A critical challenge in this synthesis is the near-identical boiling points of 3-chlorophthalic anhydride and 4,5-dichlorophthalic anhydride, which makes their separation by distillation difficult.[5]

Controlling the Reaction to Maximize 3-Chlorophthalic Anhydride Yield

To optimize the production of 3-chlorophthalic anhydride and minimize the formation of inseparable impurities, it is crucial to control the extent of the chlorination reaction.[3] Research has demonstrated that limiting the conversion of phthalic anhydride to approximately 50% significantly reduces the formation of dichlorinated byproducts.[3] This strategy allows for a more straightforward separation of the desired 3-chlorophthalic anhydride from the unreacted starting material and the 4-chloro isomer.

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a detailed, step-by-step methodology for the synthesis of 3-chlorophthalic anhydride from phthalic anhydride, followed by its hydrolysis to this compound.

Synthesis of 3-Chlorophthalic Anhydride

Materials:

-

Phthalic Anhydride (C₈H₄O₃)

-

Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)[6]

-

Chlorine Gas (Cl₂)

-

Nitrogen Gas (N₂)

-

Tetrachloroethane (optional, as an inert solvent)[3]

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a gas scrubber.

-

Heating mantle with a temperature controller.

-

Gas flow meter.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: In a fume hood, charge the three-necked flask with phthalic anhydride and the Lewis acid catalyst (e.g., anhydrous FeCl₃). The flask is then heated to melt the phthalic anhydride (melting point: ~131 °C).[7] A typical reaction temperature is maintained between 200°C and 240°C.[3]

-

Inert Atmosphere: Purge the system with nitrogen gas to remove any moisture and air.

-

Chlorination: Introduce a controlled flow of chlorine gas into the molten phthalic anhydride while stirring vigorously. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC) to determine the conversion of phthalic anhydride and the distribution of chlorinated products.[3] The reaction should be stopped when the conversion of phthalic anhydride reaches approximately 50%.[3]

-

Work-up and Purification: After cooling the reaction mixture, the unreacted chlorine gas is purged with nitrogen. The crude product, a mixture of unreacted phthalic anhydride, 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, and minor amounts of dichlorinated products, is then subjected to fractional distillation under vacuum to separate the components.[4]

Data Presentation:

| Compound | Boiling Point (°C) |

| Phthalic Anhydride | 285 |

| 4-Chlorophthalic Anhydride | 290-298[3] |

| 3-Chlorophthalic Anhydride | 313[3] |

| 4,5-Dichlorophthalic Anhydride | 313[3] |

| 3,4-Dichlorophthalic Anhydride | 329[3] |

| 3,6-Dichlorophthalic Anhydride | 339[3] |

Hydrolysis to this compound

The purified 3-chlorophthalic anhydride can be readily hydrolyzed to this compound.

Procedure:

-

Add the purified 3-chlorophthalic anhydride to hot water with stirring.

-

Heat the mixture to ensure complete hydrolysis.

-

Cool the solution to allow the this compound to crystallize.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Visualization of the Synthetic Pathway

The following diagram illustrates the direct chlorination of phthalic anhydride to produce a mixture of monochlorinated isomers.

Caption: Synthetic pathway for this compound from Phthalic Anhydride.

Challenges and Future Perspectives

The primary challenge in the synthesis of this compound via direct chlorination of phthalic anhydride remains the separation of the 3-chloro and 4-chloro isomers, as well as the prevention of polychlorination. While controlling the reaction conversion is an effective strategy, further research into more selective catalysts or alternative synthetic routes could lead to more efficient and cost-effective production methods.

Alternative approaches, such as the photochlorination of phthalic anhydride, have been explored and may offer a pathway to a higher ratio of 4-chlorophthalic anhydride to the 3-chloro isomer.[8] However, for the specific production of this compound, the controlled Lewis acid-catalyzed chlorination remains a prominent method.

Conclusion

The direct chlorination of phthalic anhydride presents a viable and economically advantageous route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the conversion of the starting material, it is possible to minimize the formation of undesirable byproducts and facilitate the purification of the target compound. This technical guide provides a comprehensive overview of the synthetic methodology, offering valuable insights for researchers and professionals in the chemical and pharmaceutical industries. Continued innovation in catalyst design and process optimization will be key to further enhancing the efficiency and selectivity of this important industrial reaction.

References

- Preparation of 3-chlorophthalic anhydride.

- Preparation of 3-chlorophthalic anhydride.

- CHLORINATION OF PHTHALIC ANHYDRIDE. CyberLeninka.

- 3-Chlorophthalic Anhydride through Chlorination of Phthalic Anhydride.

- Phthalic anhydride (PA)

- 3-CHLOROPHTHALIC ANHYDRIDE. ChemicalBook.

- Photochlorination of phthalic anhydride.

- Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride.

- This compound. CymitQuimica.

- 3-Chlorophthalic anhydride. Wikipedia.

Sources

- 1. CAS 27563-65-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 4. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 5. datapdf.com [datapdf.com]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorophthalic Acid via Chlorination of Phthalic Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of 3-chlorophthalic acid, focusing on the industrially pertinent method of direct chlorination of phthalic anhydride. It delves into the underlying chemical principles, strategic process control, detailed experimental protocols, and critical safety considerations.

Introduction: The Significance of this compound

This compound and its corresponding anhydride are valuable intermediates in the chemical industry.[1] Their reactivity makes them sought-after precursors for a range of products, including high-performance polyimide polymers, specialized dyes, and active pharmaceutical ingredients (APIs).[1][2] While several synthetic routes exist, direct electrophilic chlorination of phthalic anhydride remains a primary focus due to its atom economy, despite the inherent challenges in selectivity and purification.[2][3] This guide offers a comprehensive walkthrough of this critical process, emphasizing the causality behind experimental choices to ensure a robust and reproducible synthesis.

Part 1: The Core Chemistry - An Electrophilic Aromatic Substitution

The synthesis of 3-chlorophthalic anhydride from phthalic anhydride is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The process involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.

Mechanism:

-

Generation of the Electrophile: The reaction requires a strong Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5] The catalyst interacts with molecular chlorine (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic chlorine species (often depicted as Cl⁺) complexed with the catalyst.[5][6]

-

Nucleophilic Attack: The π-electron system of the phthalic anhydride ring acts as a nucleophile, attacking the electrophilic chlorine. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5]

-

Formation of the Arenium Ion: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base (such as [FeCl₄]⁻) removes a proton (H⁺) from the carbon atom bonded to the chlorine, restoring the aromaticity of the ring and regenerating the catalyst.

The anhydride functional group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation means the reaction requires more forcing conditions (e.g., high temperature) compared to the chlorination of more electron-rich aromatic compounds. The substitution results in a mixture of isomers, primarily 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, with a slight preference for the 4-isomer.[3]

Part 2: The Strategic Imperative - Controlling Selectivity and Conversion

The primary challenge in this synthesis is not the chlorination itself, but managing the product distribution. As the reaction progresses, not only are mono-chloro isomers formed, but dichlorinated and more highly chlorinated byproducts also appear.[2]

The Purification Impasse: A significant hurdle arises from the near-identical boiling points of the desired 3-chlorophthalic anhydride and a key byproduct, 4,5-dichlorophthalic anhydride .[2][3] This similarity makes their separation by fractional distillation, the standard industrial purification method, exceptionally difficult and economically unviable.

| Compound | Boiling Point (°C at 760 mmHg) |

| Phthalic Anhydride | ~284-295 °C (sublimes)[7][8][9] |

| 4-Chlorophthalic Anhydride | ~297-300 °C[10][11] |

| 3-Chlorophthalic Anhydride | ~313-317 °C [12][13] |

| 4,5-Dichlorophthalic Anhydride | ~313 °C [14] |

| 3,6-Dichlorophthalic Anhydride | ~339 °C[15] |

Table 1: Boiling Points of Key Reaction Components.

The Causality of Control: Since both mono-chlorinated phthalic anhydrides are chlorinated at rates comparable to phthalic anhydride itself, allowing the reaction to proceed to high conversion inevitably increases the concentration of dichlorinated products.[3] To circumvent the purification problem, the most effective strategy is to prevent the formation of significant quantities of 4,5-dichlorophthalic anhydride in the first place.

This is achieved by a critical experimental choice: limiting the conversion of the starting phthalic anhydride to approximately 50% .[16] By stopping the reaction early, the formation of dichlorinated species is minimized, ensuring that the crude product mixture contains primarily unreacted starting material and the two monochloro-isomers, which can be readily separated by distillation.[3][16] This approach sacrifices yield per batch for the sake of product purity and process feasibility.

Part 3: A Self-Validating Experimental Protocol

This protocol outlines a laboratory-scale synthesis based on established industrial practices. The system is self-validating through careful monitoring of reaction progress.

Materials and Equipment:

-

Reagents: Phthalic anhydride (99%+), anhydrous ferric chloride (FeCl₃), chlorine gas, nitrogen gas.

-

Equipment: A four-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (sparger), a thermometer, and a reflux condenser. The condenser outlet should be connected to a gas scrubber (e.g., containing sodium hydroxide solution) to neutralize unreacted chlorine and HCl byproduct. A heating mantle and a temperature controller are also required. For purification, a fractional distillation apparatus is necessary.

Step-by-Step Chlorination Protocol:

-

Reactor Setup: Charge the flask with phthalic anhydride (e.g., 7.0 moles) and the Lewis acid catalyst, such as ferric chloride (e.g., 0.086 moles).[16]

-